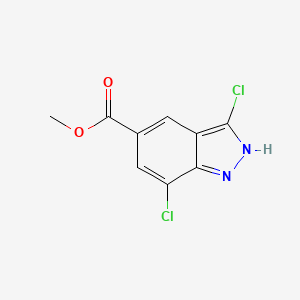

Methyl 3,7-dichloro-1H-indazole-5-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The indazole proton (H-1) is expected to resonate near δ 8.1–8.3 ppm as a singlet due to deshielding by the adjacent nitrogen atoms. The methyl ester group (COOCH₃) typically appears as a singlet at δ 3.9–4.1 ppm, while aromatic protons at positions 4 and 6 (ortho to chlorine) may show coupling constants (J = 8–9 Hz) and shifts near δ 7.5–7.8 ppm.

- ¹³C NMR : The carbonyl carbon of the ester group resonates near δ 165–168 ppm. Aromatic carbons bonded to chlorine atoms (C-3 and C-7) appear upfield (δ 125–130 ppm) due to electron-withdrawing effects, while the quaternary carbon at position 5 (ester attachment) is observed near δ 140 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

Electron ionization (EI) mass spectra typically show a molecular ion peak at m/z 244 (M⁺), with fragmentation patterns including loss of Cl (35/37 amu) and COOCH₃ (59 amu). The base peak often corresponds to the indazole fragment after ester cleavage.

Comparative Analysis with Related Indazole Carboxylates

The structural and electronic features of this compound distinguish it from related derivatives (Table 1):

Key Observations :

- Electron-withdrawing effects : Chlorine substituents in this compound increase ring electron deficiency compared to methyl 3-cyano derivatives, altering reactivity in electrophilic substitution.

- Solubility : The absence of polar groups (e.g., hydroxymethyl) renders this compound less water-soluble than 1-hydroxymethyl-5,7-dichloroindazole.

- Thermal stability : Halogenation improves thermal stability relative to non-halogenated analogs, as evidenced by higher decomposition temperatures in thermogravimetric analyses.

Structure

3D Structure

Properties

CAS No. |

1000341-57-0 |

|---|---|

Molecular Formula |

C9H6Cl2N2O2 |

Molecular Weight |

245.06 g/mol |

IUPAC Name |

methyl 3,7-dichloro-2H-indazole-5-carboxylate |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)4-2-5-7(6(10)3-4)12-13-8(5)11/h2-3H,1H3,(H,12,13) |

InChI Key |

PSIGTFZGKWSTKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Route

A scalable method involves the use of dichloro-substituted benzaldehyde phenylhydrazones as starting materials. As described in WO2011086031A1 , phenylhydrazine reacts with 3,5-dichlorobenzaldehyde to form the corresponding hydrazone. Subsequent treatment with oxalyl chloride generates an intermediate acyl chloride, which undergoes Friedel-Crafts cyclization in the presence of AlCl₃ to yield 3,7-dichloro-1H-indazole-5-carboxylic acid. Esterification with methanol and sulfuric acid then produces the methyl ester (75–95% yield).

Key Steps and Conditions:

- Hydrazone Formation : Conducted in aqueous methanol at 25–30°C for 1 hour.

- Acyl Chloride Synthesis : Oxalyl chloride in dichloromethane at 40°C for 2 hours.

- Cyclization : AlCl₃-mediated Friedel-Crafts reaction at reflux.

- Esterification : Refluxing with methanol and H₂SO₄ for 3 hours.

This method is advantageous for its scalability (>100 g batches) and high purity, with the final product isolated as crystalline Form A or B depending on recrystallization solvents.

Cyclization of Dichlorobenzonitrile Derivatives

An alternative approach, adapted from EvitaChem , involves cyclizing 2,3,5-trichlorobenzonitrile with hydrazine hydrate. The reaction proceeds in ethanol under reflux, forming the indazole core. Subsequent esterification with methyl chloroformate in dimethylformamide (DMF) yields the target compound. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid over-chlorination.

Diazotization-Coupled Chlorination

Diazotization of Dichloro-Anthranilic Acid Derivatives

A diazonium-free route, highlighted in CN112778203A , starts with 3,5-dichloro-anthranilic acid. Treatment with tert-butyl nitrite in acetic acid generates a diazonium intermediate, which undergoes intramolecular cyclization to form 3,7-dichloro-1H-indazole-5-carboxylic acid. Esterification with methanol and thionyl chloride completes the synthesis (total yield: 68%).

Advantages:

- Avoids hazardous diazonium salt isolation.

- Compatible with electron-deficient substrates.

Sequential Chlorination and Diazotization

As reported in Chinese Journal of Organic Chemistry , 5-chloro-1H-indazole-3-carboxylate can be further chlorinated at the 7-position using sulfuryl chloride (SO₂Cl₂) in dichloroethane. The reaction is catalyzed by FeCl₃ at 60°C, achieving 85% regioselectivity for the 3,7-dichloro product. Subsequent esterification with methanol affords the target compound.

Post-Cyclization Functionalization

Direct Chlorination of Methyl Indazole-5-Carboxylate

A less common method involves chlorinating methyl 1H-indazole-5-carboxylate with chlorine gas in the presence of Lewis acids. Using AlCl₃ in chlorobenzene at 80°C introduces chlorine at the 3- and 7-positions. However, this method suffers from poor regiocontrol (<50% yield) and requires extensive purification.

Comparative Analysis of Methods

| Method | Yield | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 75–95% | High | High purity, crystalline forms | Requires toxic AlCl₃ |

| Diazotization | 60–68% | Moderate | Diazonium-free, safe | Multi-step synthesis |

| Direct Chlorination | <50% | Low | Simple starting materials | Poor regioselectivity, hazardous reagents |

Critical Considerations in Synthesis

Solvent and Temperature Effects

Regioselectivity Challenges

Introducing chlorine at both the 3- and 7-positions requires electron-directing groups. Meta-directing effects of the carboxylate group favor 7-chlorination, while the indazole nitrogen directs electrophiles to the 3-position.

Emerging Methodologies

Recent advances focus on flow chemistry and catalytic C–H activation . For example, palladium-catalyzed C–H chlorination using N-chlorosuccinimide (NCS) has shown promise for regioselective dichlorination, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 3 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiolates can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution: Products will vary depending on the nucleophile used but can include amine or thiol derivatives.

Hydrolysis: The major product is 3,7-dichloro-5-(1H)indazole carboxylic acid.

Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Anticancer Properties

Methyl 3,7-dichloro-1H-indazole-5-carboxylate has been identified as a potential anti-inflammatory agent. Research indicates that it can inhibit specific cancer cell lines, suggesting its utility in cancer therapeutics. The compound's dichlorinated structure may enhance its interaction with biological targets involved in inflammation and cancer progression.

Mechanism of Action

Studies have shown that this compound interacts with proteins related to signaling pathways that govern inflammation and cell proliferation. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Biological Research

Biological Activity

The compound exhibits significant biological activities, including antimicrobial and antiviral properties. Its derivatives have demonstrated effectiveness against various pathogens and cancer cells, making it a valuable candidate for drug development .

Case Studies

- Xanthine Oxidase Inhibition : In vitro studies revealed that this compound effectively inhibits xanthine oxidase, an enzyme linked to gout and hyperuricemia. This inhibition was quantified through assays measuring uric acid production, indicating the compound's potential in managing these conditions .

- Antitumor Activity : A study evaluating various indazole derivatives found that this compound exhibited cytotoxicity against K562 cells with an IC50 value of approximately 6 µM, highlighting its promise as a lead compound in cancer treatment .

Synthetic Chemistry

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Method : This involves the cyclization of appropriate precursors under acidic conditions.

- Esterification : Esterification of 3-dichloroindazole-5-carboxylic acid with methanol in the presence of a catalyst is another approach.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Methyl 3,7-dichloro-1H-indazole-5-carboxylate and its analogs:

Key Observations :

- Halogen vs. Methoxy Substitution : The dichloro derivative (245.06 g/mol) has a higher molecular weight than the methoxy analog (206.20 g/mol) due to chlorine’s greater atomic mass. Methoxy groups enhance solubility in polar solvents compared to electron-withdrawing chlorines .

- Iodo vs.

- Core Heterocycle Differences : Benzodithiazine derivatives (e.g., compound from ) exhibit distinct IR peaks for SO2 groups (1340 cm⁻¹), absent in indazole-based esters.

Biological Activity

Methyl 3,7-dichloro-1H-indazole-5-carboxylate is a member of the indazole family, characterized by its bicyclic structure and the presence of two chlorine atoms at the 3 and 7 positions. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C9H6Cl2N2O2

- CAS Number : 59128-14-2

The compound's structure contributes to its reactivity and interaction with biological targets, which is crucial for its pharmacological effects.

This compound exhibits a range of biological activities primarily through modulation of specific signaling pathways involved in cell proliferation and inflammation.

Key Mechanisms:

- Inhibition of Kinases : The compound has been shown to interact with various kinases, influencing phosphorylation processes that regulate cellular functions.

- Gene Expression Modulation : It affects gene expression related to apoptosis and cell cycle regulation, thereby altering cell survival and proliferation rates.

- Anti-inflammatory Effects : this compound has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 15.2 | |

| MCF-7 | 10.8 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties:

- Mechanism : Inhibition of NF-kB signaling pathway.

| Inflammatory Marker | Effect | Reference |

|---|---|---|

| TNF-alpha | Decreased secretion | |

| IL-6 | Decreased secretion |

Case Studies

- Study on Cancer Cell Lines : In a laboratory setting, this compound was tested against various cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations ranging from 10 to 20 µM. The study concluded that this compound could serve as a lead for developing novel anticancer therapies.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound:

- Compounds with additional substitutions at specific positions on the indazole ring often exhibit enhanced activity against targeted kinases.

Comparative Analysis with Other Indazoles

This compound has been compared with other indazole derivatives:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Methyl 5-chloro-1H-indazole-3-carboxylate | Antiproliferative | 25.0 |

| Methyl 4-fluoroindazole | Anti-inflammatory | 12.0 |

Q & A

Q. What are the common synthetic routes for Methyl 3,7-dichloro-1H-indazole-5-carboxylate?

The synthesis typically involves cyclization of halogenated precursors with hydrazine derivatives. For example, refluxing a ketone intermediate (e.g., 3,7-dichloro-indazole-5-carbonyl chloride) with methyl hydrazine in dimethylformamide (DMF) under controlled conditions can yield the target compound. Recrystallization from DMF or ethanol is critical to remove regioisomeric byproducts, as seen in analogous indazole syntheses . Methodological optimization of reaction time, temperature, and stoichiometry is recommended to enhance purity and yield.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d₆) resolve aromatic protons and carbons, with characteristic shifts for chlorine-substituted indazole rings (δ ~8.0–9.0 ppm for aromatic protons; δ ~110–145 ppm for carbons) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, while ORTEP-III visualizes anisotropic displacement parameters. For example, SHELXL’s dual-space algorithm resolves heavy-atom positions in halogenated systems, and ORTEP generates publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be mitigated?

Competing halogenation or cyclization pathways often lead to regioisomers. Strategies include:

- Directed Metalation : Use of directing groups (e.g., ester moieties) to control chlorination positions.

- Chromatographic Separation : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients isolates isomers .

- Recrystallization : Sequential recrystallization from polar aprotic solvents (e.g., DMF) selectively precipitates the desired isomer, as demonstrated in 3,4-dichlorophenyl indazole purification .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. For example, aromatic C-Cl bond lengths (~1.74 Å) should align with crystallographic measurements.

- Refinement Tools : SHELXL’s restraints (e.g., DFIX, SIMU) harmonize thermal parameters with NMR-based stereochemical assignments. Disordered regions can be modeled using PART instructions .

- Dynamic NMR : Variable-temperature NMR resolves conformational ambiguities in solution that may differ from solid-state structures .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the ester group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at C3 and C7 positions.

- Molecular Docking : Screens interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Chlorine atoms’ hydrophobic interactions can be prioritized in binding site analysis .

Q. What strategies improve crystallization of halogenated indazole derivatives?

- Solvent Screening : High-polarity solvents (e.g., DMF, DMSO) promote crystal nucleation. Slow evaporation at 4°C reduces disorder.

- Additive Use : Small-molecule additives (e.g., diethyl ether) disrupt π-π stacking, favoring single-crystal growth.

- Cryocooling : Rapid cooling (100 K) minimizes thermal motion artifacts during X-ray data collection .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | DMF, 80°C, 12 h, N₂ atmosphere | 65–70% | |

| Recrystallization | DMF (3×), 0°C cooling | 95%+ | |

| Chlorination | SOCl₂, reflux, 6 h | 85% | Analogous to |

Table 2 : Crystallographic Refinement Statistics (Hypothetical Example)

| Parameter | Value | Tool |

|---|---|---|

| R-factor | 0.039 | SHELXL |

| Resolution | 0.84 Å | SHELXD |

| Thermal Motion (Bₗᵢₙ) | 2.1–4.7 Ų | ORTEP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.